molecular formula C10H15N3O2 B12923143 4-Amino-5-methyl-1-(tetrahydro-2h-pyran-2-yl)pyrimidin-2(1h)-one CAS No. 5580-93-8

4-Amino-5-methyl-1-(tetrahydro-2h-pyran-2-yl)pyrimidin-2(1h)-one

Cat. No.: B12923143
CAS No.: 5580-93-8
M. Wt: 209.24 g/mol
InChI Key: NJKPLUDGHXUSRN-UHFFFAOYSA-N
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Description

4-Amino-5-methyl-1-(tetrahydro-2h-pyran-2-yl)pyrimidin-2(1h)-one is a synthetic organic compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-methyl-1-(tetrahydro-2h-pyran-2-yl)pyrimidin-2(1h)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-amino-5-methylpyrimidine with tetrahydro-2H-pyran-2-one in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to monitor the reaction progress and ensure product quality.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-methyl-1-(tetrahydro-2h-pyran-2-yl)pyrimidin-2(1h)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The amino and methyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenating agents, acids, and bases are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-Amino-5-methyl-1-(tetrahydro-2h-pyran-2-yl)pyrimidin-2(1h)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its biological activity.

    Biology: It is used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: The compound is utilized in the synthesis of other organic molecules and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-Amino-5-methyl-1-(tetrahydro-2h-pyran-2-yl)pyrimidin-2(1h)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets and altering their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-5-methylpyrimidine: A simpler analog without the tetrahydro-2H-pyran-2-yl group.

    5-Methyl-1-(tetrahydro-2H-pyran-2-yl)pyrimidin-2(1H)-one: Lacks the amino group at the 4-position.

Uniqueness

4-Amino-5-methyl-1-(tetrahydro-2h-pyran-2-yl)pyrimidin-2(1h)-one is unique due to the presence of both the amino and tetrahydro-2H-pyran-2-yl groups, which confer distinct chemical and biological properties. These functional groups can enhance the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development.

Properties

CAS No.

5580-93-8

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

4-amino-5-methyl-1-(oxan-2-yl)pyrimidin-2-one

InChI

InChI=1S/C10H15N3O2/c1-7-6-13(10(14)12-9(7)11)8-4-2-3-5-15-8/h6,8H,2-5H2,1H3,(H2,11,12,14)

InChI Key

NJKPLUDGHXUSRN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)N=C1N)C2CCCCO2

Origin of Product

United States

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